Cas no 439096-53-4 (5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine)

5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine is a specialized heterocyclic compound featuring a diazepine core with chloro(difluoro)methyl and mesitylsulfonyl substituents. The presence of these functional groups enhances its reactivity and potential utility as an intermediate in medicinal chemistry and organic synthesis. The difluoromethyl moiety offers metabolic stability, while the mesitylsulfonyl group may improve selectivity in electrophilic reactions. This compound is particularly valuable for researchers exploring novel bioactive molecules or constructing complex heterocyclic frameworks. Its well-defined structure and functional group diversity make it a promising candidate for applications in drug discovery and advanced synthetic methodologies.
5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine structure
439096-53-4 structure
Product name:5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
CAS No:439096-53-4
MF:
Molecular Weight:
CID:4651487

5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine 化学的及び物理的性質

名前と識別子

    • 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine

計算された属性

  • 精确分子量: 362.067
  • 同位素质量: 362.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 589
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0

5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C143055-1mg
5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4
1mg
$ 80.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619079-1mg
5-(Chlorodifluoromethyl)-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4 98%
1mg
¥509.00 2024-05-13
A2B Chem LLC
AI69622-1mg
5-(chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI69622-5mg
5-(chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI69622-500mg
5-(chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4 >90%
500mg
$720.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00874187-1g
5-(Chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4 90%
1g
¥4193.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619079-10mg
5-(Chlorodifluoromethyl)-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4 98%
10mg
¥934.00 2024-05-13
TRC
C143055-2.5mg
5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4
2.5mg
$ 155.00 2022-06-06
TRC
C143055-0.5mg
5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4
0.5mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619079-5mg
5-(Chlorodifluoromethyl)-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
439096-53-4 98%
5mg
¥537.00 2024-05-13

5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine 関連文献

5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepineに関する追加情報

Introduction to 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine (CAS No. 439096-53-4)

5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine, identified by its Chemical Abstracts Service number 439096-53-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the diazepine class, a well-known scaffold in drug discovery due to its broad biological activity and structural versatility. The presence of multiple functional groups, including a chloro(difluoro)methyl substituent and a mesitylsulfonyl moiety, endows this molecule with unique chemical properties that make it a promising candidate for further investigation.

The 5-Chloro(difluoro)methyl group introduces both electron-withdrawing and lipophilic characteristics, which can modulate the compound's interaction with biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes or receptors involved in critical biological pathways. Additionally, the mesitylsulfonyl group enhances the compound's solubility and metabolic stability, making it a favorable candidate for oral administration in drug formulations.

In recent years, there has been growing interest in diazepine derivatives as potential therapeutic agents. These compounds have demonstrated efficacy in various pharmacological contexts, including neurology, oncology, and anti-inflammatory applications. The structural modification of diazepine derivatives allows for fine-tuning of their pharmacokinetic and pharmacodynamic profiles, enabling the development of more selective and potent drugs.

One of the most compelling aspects of 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine is its potential as a lead compound for drug discovery. The combination of the chloro(difluoro)methyl and mesitylsulfonyl groups provides multiple points of interaction with biological targets, which can be exploited to develop novel therapeutic strategies. For instance, this compound could serve as a starting point for designing molecules that inhibit specific enzyme kinases or modulate neurotransmitter receptors.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The incorporation of fluorine atoms in the 5-Chloro(difluoro)methyl group aligns with this trend, making 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine a particularly attractive candidate for further exploration.

The mesitylsulfonyl group also contributes to the compound's overall physicochemical properties, including solubility and lipophilicity. These parameters are critical for determining the bioavailability and efficacy of a drug candidate. By optimizing these properties through structural modifications, researchers can enhance the compound's potential as a therapeutic agent.

In conclusion,5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine (CAS No. 439096-53-4) represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an excellent candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies across multiple disease areas.

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